molecular formula C5F4O B1177717 Dime-5FBAPTA CAS No. 149249-70-7

Dime-5FBAPTA

Cat. No.: B1177717
CAS No.: 149249-70-7
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Description

Dime-5FBAPTA (1,2-bis-(2-[1-(hydroxycarbony)ethyl-(hydroxycarbonylmethyl)]amino-5-fluorophenoxy)ethane) is a high-affinity calcium ion (Ca²⁺) chelator developed for intracellular free Ca²⁺ ([Ca²⁺]i) measurement using ¹⁹F-nuclear magnetic resonance (NMR) spectroscopy. Its design builds upon the parent compound 5FBAPTA, with structural modifications that significantly enhance calcium affinity. This compound exhibits an apparent dissociation constant (Kd) of 46 nM (pH 7.2, 30°C), compared to 5FBAPTA’s Kd of 537 nM (pH 7.1, 30°C), enabling precise detection of low [Ca²⁺]i levels in dynamic biological systems such as cardiac tissue .

The compound is loaded into cells via its acetoxymethyl (AM) ester derivative, which is hydrolyzed intracellularly to release the active chelator. In perfused ferret heart models, this compound achieved sufficient signal-to-noise (S/N) ratios (>10:1) for NMR detection while causing minimal functional interference, as evidenced by preserved cardiac developed pressure under physiological conditions .

Properties

CAS No.

149249-70-7

Molecular Formula

C5F4O

Synonyms

1,2-bis(2-(1-hydroxycarbonyl)ethyl-(hydoxycarbonylmethyl)amino-5-fluorophenoxy)ethane

Origin of Product

United States

Comparison with Similar Compounds

Key Competitor: 5FBAPTA

The primary comparator for Dime-5FBAPTA is its predecessor, 5FBAPTA. A direct comparison reveals critical differences:

Parameter This compound 5FBAPTA
Apparent Kd (nM) 46 (pH 7.2, 30°C) 537 (pH 7.1, 30°C)
[Ca²⁺]i Sensitivity Detects sub-100 nM levels Limited to >100 nM ranges
Signal Perturbation Minimal impact on [Ca²⁺]i Higher buffer effect on [Ca²⁺]i
Temporal Resolution Sharper Ca²⁺ transient kinetics Broader, delayed transients

Functional Implications :

  • Lower Kd Advantage : this compound’s higher Ca²⁺ affinity allows accurate measurement of resting [Ca²⁺]i (e.g., 89 ± 13 nM at 0.2 Hz pacing) compared to 5FBAPTA, which overestimates diastolic levels due to its lower affinity .
  • Reduced Artifact : Co-loading experiments demonstrated that 5FBAPTA dominates end-diastolic [Ca²⁺]i measurements when used alongside this compound, highlighting the latter’s reduced buffering effect and improved physiological relevance .
  • Pharmacological Utility : this compound reliably detected [Ca²⁺]i suppression under diltiazem (100 µM), a calcium channel blocker, yielding [Ca²⁺]i values as low as 10 ± 1 nM in quiescent hearts, consistent with fluorescent dye-based methods .
Broader Context: Other Ca²⁺ Indicators

However, unlike fluorescent probes, this compound avoids photobleaching and enables deep-tissue NMR imaging, though it requires higher intracellular concentrations (~mM range) for adequate S/N ratios.

Cardiac Physiology Insights
  • Diastolic [Ca²⁺]i : this compound recorded end-diastolic [Ca²⁺]i at 198 ± 30 nM (1.0 Hz pacing) and 89 ± 13 nM (0.2 Hz pacing), reflecting frequency-dependent Ca²⁺ handling .
  • Drug Response : Diltiazem reduced [Ca²⁺]i to 94 ± 24 nM in paced hearts, demonstrating utility in pharmacological studies .
Limitations and Trade-offs
  • Concentration-Dependent Effects : Achieving NMR-detectable S/N ratios necessitates millimolar intracellular concentrations, which may mildly impair contractility (similar to 5FBAPTA-AM) .
  • Temporal Delay : Despite sharper transients, this compound’s NMR-based detection lags behind optical methods in temporal resolution.

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